molecular formula C9H18N2O B7931455 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone

1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7931455
M. Wt: 170.25 g/mol
InChI Key: NWDXQEPPYRSDTO-VIFPVBQESA-N
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Description

1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound characterized by its pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The process may include the use of catalysts to facilitate the reaction and achieve higher yields. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the desired stereochemistry of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, ethers.

Scientific Research Applications

1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

  • 1-((S)-2-Aminomethyl-pyrrolidin-1-yl)-ethanone
  • 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone
  • 1-((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Uniqueness: 1-((S)-2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone stands out due to its specific ethylamine substitution, which imparts unique steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-[(2S)-2-(ethylaminomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-7-9-5-4-6-11(9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDXQEPPYRSDTO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@@H]1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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